2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the class of n-acylpiperidines . This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a pyrimidoindole core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Construction of the Pyrimidoindole Core: The core structure is built through a series of condensation and cyclization reactions, often involving intermediates like indoles and pyrimidines.
Final Assembly: The final compound is assembled by linking the piperidine ring, trifluoromethyl group, and pyrimidoindole core through appropriate coupling reactions.
Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activities.
Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other similar compounds, such as:
N-acylpiperidines: These compounds share the piperidine ring structure and exhibit similar biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which is part of the pyrimidoindole core, also show diverse biological activities.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often exhibit enhanced biological activity and stability due to the electron-withdrawing nature of the trifluoromethyl group.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its potential as a versatile and valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4O2S/c25-24(26,27)15-7-6-8-16(13-15)31-22(33)21-20(17-9-2-3-10-18(17)28-21)29-23(31)34-14-19(32)30-11-4-1-5-12-30/h2-3,6-10,13,28H,1,4-5,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUZPAIOWBIWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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